molecular formula C9H10N2O3 B185835 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide CAS No. 14731-88-5

2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide

Cat. No. B185835
CAS RN: 14731-88-5
M. Wt: 194.19 g/mol
InChI Key: RUQXGTPXKXCQME-UHFFFAOYSA-N
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Description

“2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide” is a chemical compound with the molecular formula C9H10N2O3 . It is used for research purposes .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, benzodioxole derivatives have been synthesized and evaluated as COX inhibitors and cytotoxic agents . The synthesis involved the use of ketoesters and NaOH, among other compounds .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research has demonstrated the use of acetohydrazide derivatives as key intermediates in the synthesis of novel heterocyclic compounds, highlighting their importance in the development of new materials with potential applications in various fields including medicinal chemistry. For example, the synthesis of new derivatives of substituted 2-(benzothiazol-2’-ylthio)acetohydrazide has been reported, showcasing their role in producing novel heterocyclic compounds characterized by elemental analysis, NMR spectroscopy, and X-ray crystallography (Al-Omran & El-Khair, 2016).

Anticonvulsant Activity

Derivatives of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide have been designed, synthesized, and evaluated for their anticonvulsant activity. For instance, compounds showing significant activity in the 6 Hz psychomotor seizure test, with one compound, in particular, offering 75% protection at a specific dose in mice without displaying neurotoxicity, indicating its potential as an effective anticonvulsant agent (Kumar & Tripathi, 2012).

Anticancer Evaluation

Several studies have focused on the anticancer properties of acetohydrazide derivatives. New benzothiazole acylhydrazone compounds have been synthesized and tested for their anticancer activity against various cancer cell lines, with some showing significant cytotoxic activity. These studies are crucial for developing new anticancer agents and understanding their mechanism of action on a molecular level (Osmaniye et al., 2018).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal properties of acetohydrazide derivatives have also been explored. For example, the synthesis and biological evaluation of new 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide derivatives have shown promising results in antimicrobial activity studies, suggesting their potential use in combating microbial infections (Kawde et al., 2015).

Insecticidal Activity

Furthermore, benzoheterocyclic analogues of acetohydrazide derivatives have been synthesized and evaluated for their insecticidal activity, with some compounds showing high efficacy against certain pests. This research indicates the potential of such compounds in developing new, effective insecticides (Sawada et al., 2003).

Future Directions

As “2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide” is used for research purposes , future directions may involve further studies on its properties and potential applications.

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c10-11-9(12)4-6-1-2-7-8(3-6)14-5-13-7/h1-3H,4-5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQXGTPXKXCQME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20465410
Record name 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14731-88-5
Record name 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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